molecular formula C14H15NO B8668806 Benzonitrile, 3,5-dimethyl-4-(4-pentynyloxy)- CAS No. 134472-29-0

Benzonitrile, 3,5-dimethyl-4-(4-pentynyloxy)-

Cat. No. B8668806
M. Wt: 213.27 g/mol
InChI Key: JSPQWKCZMWGODU-UHFFFAOYSA-N
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Patent
US05175178

Procedure details

A mixture of 40 g 3,5-dimethyl-4-hydroxybenzonitrile, 30.77 g 1-chloro-4-pentyne, 74.63 g potassium carbonate and 130 ml N-methylpyrrolidinone was heated with stirring to 100° C. and stirring was continued at 100° C. for 4 hrs. The mixture was cooled to room temperature and 800 ml of water was added. This mixture was extracted with 400 ml ethyl acetate and the extract was washed with 2N sodium hydroxide and saturated sodium chloride solution, dried over anhydrous magnesium sulfate and concentrated in vacuo. The resulting black oil, dissolved in ethyl acetate, was passed through a pad of florisil to remove the color and the filtrate was concentrated in vacuo. The residue was recrystallized from methyl alcohol to yield 34.64 g (60.2%) of 3,5-dimethyl-4-(3-ethynylpropoxy)benzonitrile, m.p. 48°-49° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
30.77 g
Type
reactant
Reaction Step One
Quantity
74.63 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([CH3:11])[C:9]=1[OH:10])[C:5]#[N:6].Cl[CH2:13][CH2:14][CH2:15][C:16]#[CH:17].C(=O)([O-])[O-].[K+].[K+].CN1CCCC1=O>O>[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([CH3:11])[C:9]=1[O:10][CH2:17][CH2:16][CH2:15][C:14]#[CH:13])[C:5]#[N:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
CC=1C=C(C#N)C=C(C1O)C
Name
Quantity
30.77 g
Type
reactant
Smiles
ClCCCC#C
Name
Quantity
74.63 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
130 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring to 100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with 400 ml ethyl acetate
WASH
Type
WASH
Details
the extract was washed with 2N sodium hydroxide and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting black oil, dissolved in ethyl acetate
CUSTOM
Type
CUSTOM
Details
to remove the color
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from methyl alcohol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC=1C=C(C#N)C=C(C1OCCCC#C)C
Measurements
Type Value Analysis
AMOUNT: MASS 34.64 g
YIELD: PERCENTYIELD 60.2%
YIELD: CALCULATEDPERCENTYIELD 59.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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